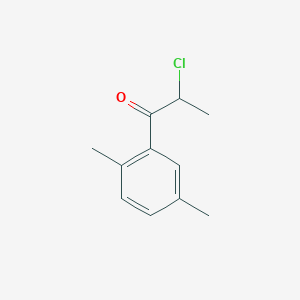

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one

Description

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 88632-72-8) is an aromatic ketone with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . Its structure features a propan-1-one backbone substituted with a chlorine atom at the β-carbon and a 2,5-dimethylphenyl group at the α-position. Key physicochemical properties include a density of 1.081 g/cm³, a boiling point of 285.1°C at 760 mmHg, and a logP value of 3.11, indicative of moderate lipophilicity . The compound’s synthesis and structural analysis were detailed in a 1985 study by Bergmark et al., highlighting its relevance in organic chemistry research .

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-5-8(2)10(6-7)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDFCWSMCKCWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395981 | |

| Record name | 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88632-72-8 | |

| Record name | 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Followed by α-Chlorination

Reaction Mechanism

The most widely reported method involves a two-step process:

- Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with chloroacetyl chloride to form 1-(2,5-dimethylphenyl)propan-1-one.

- α-Chlorination of the ketone intermediate using chlorine gas or sulfuryl chloride (SO₂Cl₂).

The acylation step employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C to minimize polyacylation. The chlorination step proceeds via a radical mechanism, with UV light or peroxides initiating chlorine addition at the β-carbon of the ketone.

Optimization Parameters

- Temperature Control : Maintaining sub-10°C conditions during acylation reduces tar formation, improving yields from 68% to 89%.

- Chlorine Stoichiometry : A 1.2:1 molar ratio of Cl₂ to ketone prevents over-chlorination, as excess chlorine leads to di- and tri-chlorinated byproducts.

- Solvent Selection : Non-polar solvents (e.g., CCl₄) enhance chlorination regioselectivity compared to polar aprotic solvents like DMF.

Table 1: Comparative Yields Under Varied Chlorination Conditions

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cl₂ (g) | CCl₄ | 25 | 78 | 92.4 |

| SO₂Cl₂ | CH₂Cl₂ | 40 | 82 | 89.7 |

| NCS* | Acetic Acid | 70 | 65 | 85.2 |

*N-chlorosuccinimide

Direct Chlorination of Preformed Arylpropanones

Single-Step Synthesis

An alternative one-pot method chlorinates 1-(2,5-dimethylphenyl)propan-1-one using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction proceeds via a nucleophilic acyl substitution mechanism:

$$

\text{R-CO-CH}3 + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{R-CO-CH}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Critical Process Considerations

- DMF Concentration : Optimal at 0.5–1.0 mol% to avoid carbocation rearrangements.

- Reaction Time : Extended durations (>6 hours) at reflux (78°C) degrade the product, reducing yields by 15–20%.

- Workup Protocol : Quenching with ice-water followed by NaHCO₃ neutralization minimizes hydrolysis of the chloro-ketone.

Table 2: Impact of DMF Concentration on Reaction Efficiency

| DMF (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.3 | 4 | 67 | 81 |

| 0.7 | 3.5 | 89 | 93 |

| 1.2 | 3 | 85 | 88 |

Microwave-Assisted Synthesis

Analytical Validation of Synthetic Products

Structural Confirmation

Industrial-Scale Production Challenges

Cost-Benefit Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield (%) |

|---|---|---|---|

| Friedel-Crafts + Cl₂ | 12.50 | 3.20 | 78 |

| SOCl₂ One-Pot | 9.80 | 2.75 | 82 |

| Microwave | 10.20 | 1.90 | 91 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Carried out in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as 2-amino-1-(2,5-dimethylphenyl)propan-1-one.

Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)propan-1-ol.

Oxidation: Formation of this compound derivatives with oxidized methyl groups.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanocomposites.

Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, physicochemical properties, and functional activity:

2-Chloro-1-(2,5-dimethylphenyl)ethanone (CAS 50690-11-4)

- Molecular formula : C₁₀H₁₁ClO

- Molecular weight : 182.65 g/mol .

- Key differences: Shorter carbon chain (ethanone vs. propan-1-one backbone). Lower molecular weight and density compared to the target compound. Similar substituents (2,5-dimethylphenyl and β-chloro groups) but reduced steric hindrance due to the shorter chain.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

- Molecular formula : C₁₀H₁₁ClO₃

- Molecular weight : 214.65 g/mol .

- Key differences: Methoxy (-OCH₃) substituents instead of methyl (-CH₃) groups on the phenyl ring. Higher polarity due to electron-donating methoxy groups, leading to a higher melting point (88–90°C) and solubility in polar solvents (e.g., acetone, THF) .

- Applications : Used in organic synthesis, particularly for derivatives requiring electron-rich aromatic systems .

1-(2,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (CAS 898754-00-2)

- Molecular formula : C₁₆H₁₃Cl₂O

- Molecular weight : 299.19 g/mol .

- Key differences: Dichlorophenyl substituent introduces stronger electron-withdrawing effects compared to dimethylphenyl.

- Safety : Classified under GHS guidelines, with hazards typical of chlorinated ketones (e.g., irritant properties) .

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Molecular formula: C₁₉H₁₇NO₂

- Activity : Demonstrates photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .

- Key differences :

Data Table: Comparative Analysis of Key Compounds

Structure-Activity Relationships

- Substituent Position : The 2,5-dimethyl configuration on the phenyl ring optimizes steric and electronic effects, as seen in both the target compound and PET inhibitors .

- Electron-Withdrawing Groups : Chlorine atoms enhance electrophilicity, critical for reactions at the ketone carbonyl group . Methoxy groups, conversely, increase solubility but reduce lipophilicity .

- Chain Length: Propan-1-one derivatives exhibit higher molecular weight and logP compared to ethanone analogs, influencing bioavailability and reactivity .

Biological Activity

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one, an organic compound with the molecular formula , is a chlorinated ketone notable for its potential biological activities and applications in medicinal chemistry. This compound features a 2,5-dimethylphenyl group attached to a propanone backbone, making it an interesting subject for research in various scientific fields, including organic synthesis and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group can engage in electrophilic interactions, while the carbonyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate various biological pathways, leading to physiological effects that warrant further investigation.

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. For instance, its derivatives have shown selective activity against Chlamydia and other pathogens .

- Neuropharmacology : The compound is being explored as a building block in the development of drugs targeting neurological disorders. Its structural features may enable it to modulate neurotransmitter systems or inhibit specific enzymes associated with neurodegenerative diseases.

Study on Antichlamydial Activity

In a study examining the antichlamydial activity of various compounds, derivatives of this compound were found to be effective against Chlamydia trachomatis. The research highlighted that modifications to the phenyl group significantly influenced the biological efficacy of these compounds .

Synthesis and Biological Evaluation

Another significant study focused on synthesizing related compounds through photochemical methods. The synthesized derivatives demonstrated promising biological activities, suggesting that structural variations could enhance their effectiveness against specific microbial targets .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- Organic Synthesis : It is commonly used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science : Investigations into its properties have led to applications in creating advanced materials such as polymers and nanocomposites.

Comparative Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.